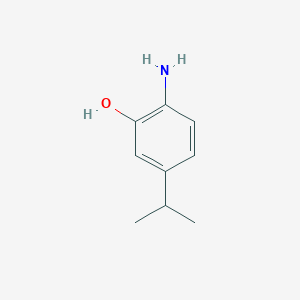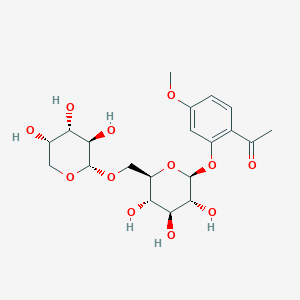
C20 スフィンゴシン
概要
説明
Sphingosine (d201): is a long-chain amino alcohol that is a derivative of sphingosine, specifically with a 20-carbon chain. It is a crucial component of sphingolipids, which are essential constituents of cell membranes. Sphingosine (d20:1) plays a significant role in various cellular processes, including cell signaling, proliferation, and apoptosis.
科学的研究の応用
Sphingosine (d20:1) has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in liquid chromatography and mass spectrometry for the analysis of sphingolipids.
Biology: Plays a role in cell signaling pathways, influencing cell proliferation, differentiation, and apoptosis.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer, inflammation, and metabolic disorders.
Industry: Utilized in the production of sphingolipid-based products and as a research tool in various biochemical assays
作用機序
Sphingosine (d20:1) exerts its effects primarily through its conversion to sphingosine-1-phosphate, which interacts with specific G protein-coupled receptors on the cell surfaceThe signaling pathways activated by these receptors play crucial roles in maintaining cellular homeostasis and responding to external stimuli .
生化学分析
Biochemical Properties
C20 Sphingosine participates in intricate metabolic pathways and interacts with various enzymes, proteins, and other biomolecules . For instance, it is involved in the formation of gangliosides, the major synaptic membrane glycosphingolipids of the mammalian brain . The sphingosine residues of bovine brain gangliosides show an increase in C20 Sphingosine corresponding with an increase in sialic acid .
Cellular Effects
C20 Sphingosine influences various types of cells and cellular processes . It plays an integral role in small- and large-scale body functions, including participation in membrane domains and signaling, cell proliferation, death, migration, invasiveness, inflammation, and central nervous system development .
Molecular Mechanism
C20 Sphingosine exerts its effects at the molecular level through various mechanisms . It is involved in the aggregation of gangliosides, which may prevent their segregation during membrane assembly and promote a uniform membrane matrix with minimum maintenance energy . The sphingosine residues of bovine brain gangliosides show an increase in C20 Sphingosine corresponding with an increase in sialic acid .
Temporal Effects in Laboratory Settings
The effects of C20 Sphingosine change over time in laboratory settings . For instance, the sphingosine residues of bovine brain gangliosides show an increase in C20 Sphingosine corresponding with an increase in sialic acid .
Dosage Effects in Animal Models
The effects of C20 Sphingosine vary with different dosages in animal models
Metabolic Pathways
C20 Sphingosine is involved in various metabolic pathways . It is a key component in the biosynthesis and catabolism of sphingolipids, playing an integral role in small- and large-scale body functions .
Transport and Distribution
C20 Sphingosine is transported and distributed within cells and tissues . It is located in multiple intracellular organelles, including the plasma membrane, intracellular vesicles and associated organelles (Golgi membranes, endosomes, etc.), mitochondria and even the nucleus .
Subcellular Localization
The subcellular localization of C20 Sphingosine and its effects on activity or function are complex . It is located in multiple intracellular organelles, including the plasma membrane, intracellular vesicles and associated organelles (Golgi membranes, endosomes, etc.), mitochondria and even the nucleus . The specific effects on its activity or function depend on its localization within these compartments .
準備方法
Synthetic Routes and Reaction Conditions: Sphingosine (d20:1) can be synthesized through a multi-step process starting from palmitoyl CoA and serine. The initial step involves the condensation of these two compounds to form dihydrosphingosine. This intermediate is then reduced by NADPH to yield dihydrosphingosine (sphinganine). The next step involves acylation to form dihydroceramide, which is subsequently oxidized by FAD to produce ceramide. Finally, sphingosine (d20:1) is formed through the degradation of sphingolipids in the lysosome .
Industrial Production Methods: Industrial production of sphingosine (d20:1) typically involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, with stringent control over reaction conditions such as temperature, pH, and reaction time to ensure the highest quality of the final product .
化学反応の分析
Types of Reactions: Sphingosine (d20:1) undergoes various chemical reactions, including:
Oxidation: Sphingosine can be oxidized to form sphingosine-1-phosphate, a bioactive lipid involved in numerous cellular processes.
Phosphorylation: Sphingosine can be phosphorylated by sphingosine kinases to produce sphingosine-1-phosphate.
Acylation: Sphingosine can be acylated to form ceramide, another important sphingolipid.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Phosphorylation: Sphingosine kinases in the presence of ATP.
Acylation: Fatty acyl-CoA in the presence of acyltransferases.
Major Products:
Sphingosine-1-phosphate: Formed through phosphorylation.
Ceramide: Formed through acylation.
Various oxidized derivatives: Formed through oxidation reactions.
類似化合物との比較
Similar Compounds:
Sphingosine (d181): An 18-carbon chain variant of sphingosine, commonly found in mammalian cells.
Ceramide: A sphingolipid formed from sphingosine through acylation, involved in cell signaling and apoptosis.
Uniqueness: Sphingosine (d20:1) is unique due to its longer 20-carbon chain, which may influence its interaction with cellular membranes and receptors. This structural difference can affect its biological activity and its role in cellular processes compared to other sphingosine variants .
特性
IUPAC Name |
(E,2S,3R)-2-aminoicos-4-ene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)19(21)18-22/h16-17,19-20,22-23H,2-15,18,21H2,1H3/b17-16+/t19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJSZHKGNMXZJN-YIVRLKKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC=CC(C(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501316960 | |
| Record name | C20-Sphingosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501316960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6918-49-6 | |
| Record name | C20-Sphingosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6918-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C20-Sphingosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501316960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



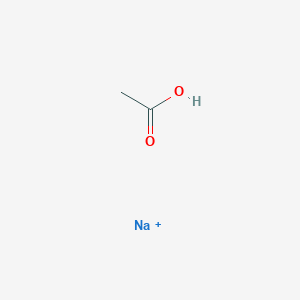
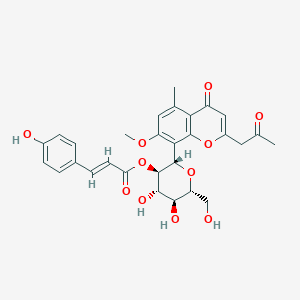
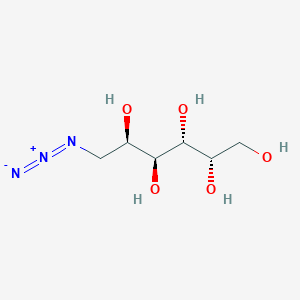

![1-[4-(1-Hydroxyethyl)piperazin-1-yl]ethanol](/img/structure/B150415.png)

![O-[(E)-4-[(3-nitropyridin-2-yl)disulfanyl]but-2-enyl]hydroxylamine](/img/structure/B150418.png)
![1-[(2R)-Pyrrolidin-2-yl]propan-2-one](/img/structure/B150422.png)

